molecular formula C28H24N2 B1642249 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole CAS No. 20466-00-6

9,9'-Diethyl-9H,9'H-3,3'-bicarbazole

Cat. No.: B1642249
CAS No.: 20466-00-6
M. Wt: 388.5 g/mol
InChI Key: FHYBJLCZRQQVAM-UHFFFAOYSA-N
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Description

9,9’-Diethyl-9H,9’H-3,3’-bicarbazole is an organic compound with the molecular formula C28H24N2. It is a derivative of carbazole, featuring two carbazole units linked at the 3-position and substituted with ethyl groups at the 9-position. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Diethyl-9H,9’H-3,3’-bicarbazole typically involves the following steps:

Industrial Production Methods: Industrial production methods for 9,9’-Diethyl-9H,9’H-3,3’-bicarbazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9,9’-Diethyl-9H,9’H-3,3’-bicarbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9,9’-Diethyl-9H,9’H-3,3’-bicarbazole exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport and light emission. In OLEDs, it functions as a host material, facilitating the transfer of electrons and holes to the emissive layer, where recombination occurs to produce light. The ethyl groups at the 9-position enhance solubility and processability, making it suitable for various optoelectronic applications .

Comparison with Similar Compounds

Uniqueness: 9,9’-Diethyl-9H,9’H-3,3’-bicarbazole is unique due to its specific substitution pattern, which provides a balance between solubility and electronic properties. The ethyl groups enhance its processability without significantly altering its electronic characteristics, making it a versatile material for various applications .

Properties

IUPAC Name

9-ethyl-3-(9-ethylcarbazol-3-yl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2/c1-3-29-25-11-7-5-9-21(25)23-17-19(13-15-27(23)29)20-14-16-28-24(18-20)22-10-6-8-12-26(22)30(28)4-2/h5-18H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYBJLCZRQQVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)C6=CC=CC=C61
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20466-00-6
Record name 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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